1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Overview
Description
“1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride” is a chemical compound with the CAS Number: 1251925-19-5. It has a molecular weight of 232.73 and its molecular formula is C9H13ClN2OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature . Other physical and chemical properties like boiling point were not found in the sources.Scientific Research Applications
Organic Synthesis Applications
Synthesis of Trifluoromethyl Amines : The compound has been utilized in reactions with sulfur tetrafluoride in the presence of potassium fluoride, resulting in the direct conversion of the formyl group to the trifluoromethyl group, yielding excellent yields of various trifluoromethyl amines. This reaction pathway is significant for creating compounds with potential applications in pharmaceuticals and agrochemicals (Dmowski & Kamiński, 1983).
Antimicrobial Agent Synthesis : The compound has been used in a one-pot, three-component synthesis of new antimicrobial agents, highlighting its utility in creating compounds with broad-spectrum antimicrobial activity (Pansare et al., 2014).
Material Science Applications
- Enhancement of Polymer Solar Cells : Dimethylformamide, a related compound, has been used to treat poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) layers in polymer solar cells, significantly enhancing photocurrent and power conversion efficiency. This application underscores the compound's potential in improving renewable energy technologies (Gong et al., 2012).
Analytical Chemistry Applications
- Electrospray Mass Spectrometry : Dimethylformamide has been suggested as a solvent in electrospray ionization for the analysis of hydrophobic compounds, overcoming solubility problems and improving the quality of electrospray spectra. This application is crucial for the analysis of complex biological and environmental samples (Szabó & Kele, 2001).
Pharmaceutical Applications
- Drug Synthesis and Modification : The compound has been involved in the synthesis of various pharmaceuticals, including sulfonamide and sulfamate derivatives of iodothyronines, showcasing its role in creating and modifying drugs for improved therapeutic outcomes (Mol & Visser, 1985).
Safety and Hazards
Properties
IUPAC Name |
S-(3-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMXBKZGATSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.